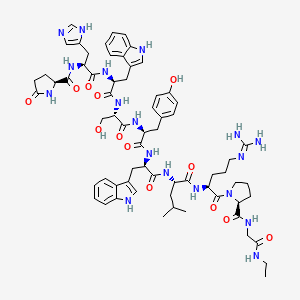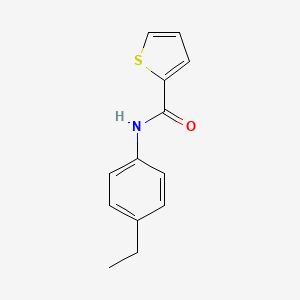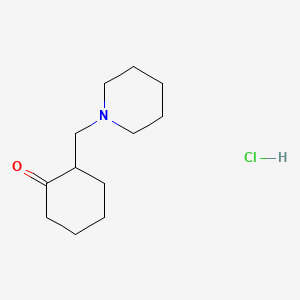
Pimeclone hydrochloride
説明
Pimeclone hydrochloride, also known as Karion or Spiractin, is a drug that has been described as either a psychostimulant or a respiratory stimulant . It was first synthesized in 1927 .
Molecular Structure Analysis
Pimeclone hydrochloride has the chemical formula C12H22ClNO . Its exact mass is 231.14 and its molecular weight is 231.760 . The elemental composition is C, 62.19%; H, 9.57%; Cl, 15.30%; N, 6.04%; O, 6.90% .
Physical And Chemical Properties Analysis
Pimeclone has a density of 1.0±0.1 g/cm^3, a boiling point of 296.9±13.0 °C at 760 mmHg, and a flash point of 124.7±9.4 °C . It has 2 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .
科学的研究の応用
Immunomodulatory Capabilities in Dermatology
Pimecrolimus, developed for inflammatory skin diseases, exhibits significant anti-inflammatory activity and immunomodulatory capabilities with a low systemic immunosuppressive potential. Its primary mechanism involves blocking T cell activation by binding to the cytosolic receptor immunophilin macrophilin-12, inhibiting the protein phosphatase calcineurin. This process blocks signal transduction pathways in T cells and inhibits the synthesis of inflammatory cytokines, specifically Th1- and Th2-type cytokines. Pimecrolimus also prevents the release of cytokines and pro-inflammatory mediators from mast cells. Its effectiveness spans across various skin diseases, including allergic contact dermatitis and atopic dermatitis, without the side effects associated with topical steroids, such as skin atrophy (Gupta & Chow, 2003).
Safety and Tolerability in Pediatric Use
The safety and tolerability of 1% pimecrolimus cream have been extensively studied in pediatric populations, including infants as young as 3 months. Clinical trials involving over a thousand patients have shown very low blood levels of pimecrolimus, indicating minimal systemic absorption. This characteristic, combined with the lack of increased incidence in nonskin infections compared to vehicle treatments, underscores the safety of pimecrolimus for long-term use in managing skin conditions in infants and children. The most common adverse events were related to application site reactions, such as burning and erythema, which were transient and did not indicate systemic immunosuppression (Paul et al., 2006).
Comparative Efficacy and Quality of Life Improvement
Studies have compared the efficacy of pimecrolimus with other treatments, such as topical corticosteroids and tacrolimus ointment, in managing atopic dermatitis. Pimecrolimus has been shown to provide effective disease control, prevent flares, and improve the quality of life for patients, without causing the adverse effects commonly associated with long-term steroid use, such as skin atrophy. These benefits extend to both children and adults, making pimecrolimus a valuable option for long-term management of atopic dermatitis and potentially other inflammatory skin conditions (Alomar et al., 2004).
特性
IUPAC Name |
2-(piperidin-1-ylmethyl)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13;/h11H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBMVAYQVPLSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018812 | |
| Record name | Cyclohexanone, 2-(1-piperidinylmethyl)-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pimeclone hydrochloride | |
CAS RN |
6966-09-2 | |
| Record name | Pimeclone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006966092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC18727 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanone, 2-(1-piperidinylmethyl)-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIMECLONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3FNT189RH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




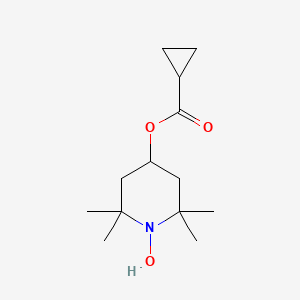
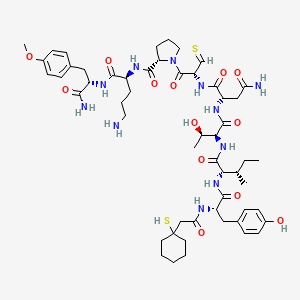
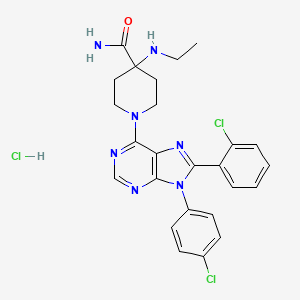
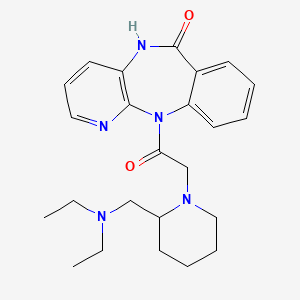
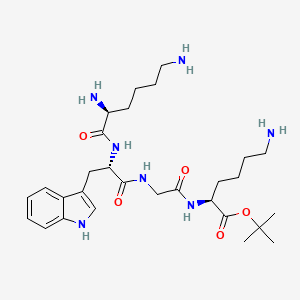
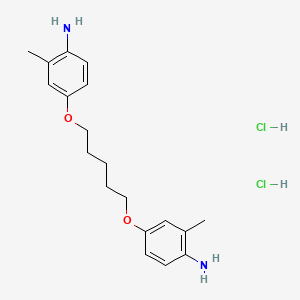
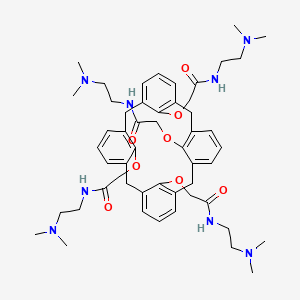
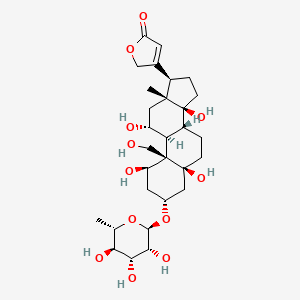
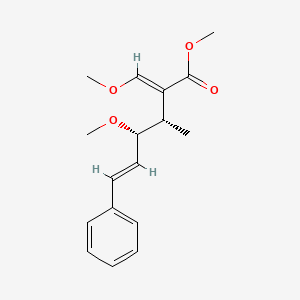
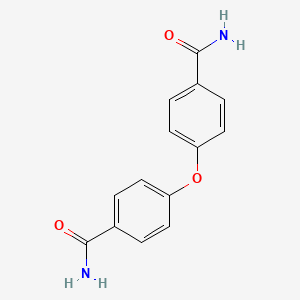
![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1677817.png)
